Cas no 476490-05-8 (3',4'-Dichlorobiphenyl-3-carbaldehyde)
3',4'-Dichlorobiphenyl-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3',4'-Dichlorobiphenyl-3-carbaldehyde
- 3-(3,4-dichlorophenyl)benzaldehyde
- 3',4'-dichloro-1,1'-biphenyl-3-carbaldehyde
- A872101
- SCHEMBL6250634
- AKOS000125068
- 3-Bromo-2,3-dihydro-thiophene1,1-dioxide
- 476490-05-8
- 3',4'-dichlorobiphenyl-3-carboxaldehyde
- FT-0650789
- CS-0452756
- 3',4'-Dichloro-[1,1'-biphenyl]-3-carbaldehyde
- J-511141
- DTXSID60374193
- 3,4-DICHLOROBIPHENYL-3-CARBALDEHYDE
- 3\\',4\\'-Dichlorobiphenyl-3-carbaldehyde
-
- MDL: MFCD06201221
- Inchi: 1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H
- InChI Key: IEQLUDRWODFAGL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C=O)C=1)Cl
Computed Properties
- Exact Mass: 249.99500
- Monoisotopic Mass: 249.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.47290
3',4'-Dichlorobiphenyl-3-carbaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3',4'-Dichlorobiphenyl-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270045-50mg |
3',4'-Dichlorobiphenyl-3-carbaldehyde |
476490-05-8 | 50mg |
$ 205.00 | 2022-06-02 | ||
| TRC | D270045-100mg |
3',4'-Dichlorobiphenyl-3-carbaldehyde |
476490-05-8 | 100mg |
$ 335.00 | 2022-06-02 | ||
| TRC | D270045-250mg |
3',4'-Dichlorobiphenyl-3-carbaldehyde |
476490-05-8 | 250mg |
$ 665.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D382175-1g |
3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE |
476490-05-8 | 95% | 1g |
$380 | 2024-05-24 | |
| Alichem | A019110173-5g |
3',4'-Dichlorobiphenyl-3-carbaldehyde |
476490-05-8 | 95% | 5g |
$570.24 | 2023-09-01 | |
| A2B Chem LLC | AG21668-100mg |
3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE |
476490-05-8 | 100mg |
$121.00 | 2024-04-20 | ||
| A2B Chem LLC | AG21668-500mg |
3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE |
476490-05-8 | 500mg |
$345.00 | 2024-04-20 | ||
| A2B Chem LLC | AG21668-1g |
3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE |
476490-05-8 | 1g |
$586.00 | 2024-04-20 | ||
| A2B Chem LLC | AG21668-5g |
3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE |
476490-05-8 | 5g |
$2162.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523423-1g |
3',4'-Dichloro-[1,1'-biphenyl]-3-carbaldehyde |
476490-05-8 | 98% | 1g |
¥1567.00 | 2024-05-12 |
3',4'-Dichlorobiphenyl-3-carbaldehyde Suppliers
3',4'-Dichlorobiphenyl-3-carbaldehyde Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 3',4'-Dichlorobiphenyl-3-carbaldehyde
Professional Introduction to 3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8)
3',4'-Dichlorobiphenyl-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 476490-05-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a biphenyl core substituted with chlorine atoms at the 3' and 4' positions and a formyl group at the 3-position, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure not only suggests potential applications in the development of novel bioactive molecules but also opens avenues for exploring its reactivity and utility in various chemical transformations.
The biphenyl scaffold is a common motif in many pharmacologically active compounds, owing to its ability to engage in π-stacking interactions and its structural rigidity, which can contribute to binding affinity and selectivity. The introduction of chlorine atoms at the 3' and 4' positions introduces electrophilic centers that can participate in various substitution reactions, while the formyl group (aldehyde) at the 3-position provides a reactive site for condensation reactions, such as Schiff base formation, or for further functionalization via oxidation or reduction.
In recent years, there has been growing interest in developing new methodologies for the synthesis of biaryl compounds, which are prevalent in many drug candidates. 3',4'-Dichlorobiphenyl-3-carbaldehyde serves as an excellent starting material for constructing biaryl structures through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl groups, expanding the chemical space available for drug discovery. The presence of chlorine atoms also facilitates metal-catalyzed coupling with boronic acids or halogenated compounds, enabling the formation of complex biaryl derivatives with tailored properties.
One of the most compelling aspects of 3',4'-Dichlorobiphenyl-3-carbaldehyde is its potential as a building block for exploring novel pharmacological activities. The combination of a formyl group and chlorinated biphenyl core suggests that this compound could serve as a precursor for synthesizing inhibitors or modulators of enzymes involved in critical biological pathways. For instance, aldehydes are known to participate in Michael addition reactions, which can be leveraged to develop molecules that interact with nucleophilic residues in target proteins. Additionally, the biphenyl moiety's ability to adopt multiple conformations may enhance binding interactions with biological targets, making it an attractive scaffold for medicinal chemists.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and metabolic stability. 3',4'-Dichlorobiphenyl-3-carbaldehyde exemplifies this trend by incorporating multiple halogen atoms into its structure. These halogens can act as anchors for hydrogen bonding or π-interactions with biological targets, improving overall molecular recognition. Furthermore, the formyl group provides a site for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic clearance.
The synthesis of 3',4'-Dichlorobiphenyl-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available biphenyl derivatives. For example, selective chlorination followed by formylation can yield the desired product with high regioselectivity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry methods, have been employed to improve yields and scalability. These advancements not only make the compound more accessible but also open possibilities for large-scale production needed for industrial applications.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, halogenated biphenyl derivatives have been explored as intermediates for developing pesticides and herbicides due to their ability to disrupt essential biological processes in pests. Similarly, in materials science, such compounds may find use in designing organic semiconductors or liquid crystals where their structural rigidity and π-conjugation play crucial roles.
Evaluation of 3',4'-Dichlorobiphenyl-3-carbaldehyde often involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may be used for purity assessment and quantification. These analytical methods ensure that researchers obtain reliable data for further characterization and application development.
The safety profile of 3',4'-Dichlorobiphenyl-3-carbaldehyde is another critical consideration during its handling and application. While it is not classified as a hazardous substance under standard regulatory frameworks, appropriate precautions should be taken to avoid exposure through inhalation or skin contact. Personal protective equipment (PPE), including gloves, goggles, and lab coats, should be used when handling this compound in laboratory settings. Storage conditions should also be optimized to prevent degradation, typically involving cool, dry environments away from direct sunlight.
Future research directions involving 3',4'-Dichlorobiphenyl-3-carbaldehyde may focus on expanding its synthetic utility through novel catalytic systems or green chemistry approaches. For instance, biocatalytic methods could offer sustainable alternatives to traditional synthetic routes by reducing reliance on harsh reagents or generating less waste. Additionally, computational modeling may aid in predicting reactivity patterns and optimizing reaction conditions before experimental validation.
In conclusion,3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8) is a versatile intermediate with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for developing novel bioactive molecules while also serving as a valuable tool in synthetic chemistry research. As methodologies for constructing complex organic molecules continue to evolve,this compound will likely remain relevant in both academic research endeavors and industrial applications requiring advanced chemical synthesis capabilities.
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